Anthranilic (2,6-dichlorobenzylidene)hydrazide Anthranilic (2,6-dichlorobenzylidene)hydrazide
Brand Name: Vulcanchem
CAS No.: 42596-10-1
VCID: VC16031289
InChI: InChI=1S/C14H11Cl2N3O/c15-11-5-3-6-12(16)10(11)8-18-19-14(20)9-4-1-2-7-13(9)17/h1-8H,17H2,(H,19,20)/b18-8+
SMILES:
Molecular Formula: C14H11Cl2N3O
Molecular Weight: 308.2 g/mol

Anthranilic (2,6-dichlorobenzylidene)hydrazide

CAS No.: 42596-10-1

Cat. No.: VC16031289

Molecular Formula: C14H11Cl2N3O

Molecular Weight: 308.2 g/mol

* For research use only. Not for human or veterinary use.

Anthranilic (2,6-dichlorobenzylidene)hydrazide - 42596-10-1

Specification

CAS No. 42596-10-1
Molecular Formula C14H11Cl2N3O
Molecular Weight 308.2 g/mol
IUPAC Name 2-amino-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C14H11Cl2N3O/c15-11-5-3-6-12(16)10(11)8-18-19-14(20)9-4-1-2-7-13(9)17/h1-8H,17H2,(H,19,20)/b18-8+
Standard InChI Key OYZSXJIMBMLZON-QGMBQPNBSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl)N

Introduction

Structural and Chemical Characterization

Molecular Architecture

Anthranilic (2,6-dichlorobenzylidene)hydrazide (C14H11Cl2N3O) features an anthranilic acid backbone conjugated to a 2,6-dichlorobenzaldehyde-derived hydrazone. The IUPAC name, 2-amino-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide, reflects its E-configuration around the hydrazone double bond . Key structural attributes include:

PropertyValue
Molecular Weight308.2 g/mol
SMILESC1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)N
InChIKeyOYZSXJIMBMLZON-QGMBQPNBSA-N

The planar benzamide and dichlorophenyl groups facilitate π-π stacking and hydrophobic interactions, critical for biological activity .

Spectroscopic Analysis

Infrared Spectroscopy (IR): Stretching vibrations at 1670 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N imine), and 750 cm⁻¹ (C-Cl) confirm functional groups. NMR Spectroscopy: ¹H NMR signals at δ 8.3 ppm (hydrazone CH=N) and δ 7.5–6.8 ppm (aromatic protons) validate the structure. Mass spectrometry reveals a molecular ion peak at m/z 308.03520 [M+H]⁺, consistent with the molecular formula .

Synthesis and Optimization

Synthetic Route

The compound is synthesized via condensation of anthraniloylhydrazine and 2,6-dichlorobenzaldehyde in ethanol under reflux:

Anthraniloylhydrazine+2,6-DichlorobenzaldehydeEthanol, ΔAnthranilic (2,6-Dichlorobenzylidene)Hydrazide\text{Anthraniloylhydrazine} + \text{2,6-Dichlorobenzaldehyde} \xrightarrow{\text{Ethanol, Δ}} \text{Anthranilic (2,6-Dichlorobenzylidene)Hydrazide}

Reaction yields exceed 85% after recrystallization from ethanol.

Purification and Yield

Crude product isolation yields a white precipitate, purified via column chromatography (silica gel, ethyl acetate/hexane). Purity >95% is confirmed by HPLC.

Pharmacological Properties

Acetylcholinesterase (AChE) Inhibition

Anthranilic (2,6-dichlorobenzylidene)hydrazide exhibits AChE inhibition with IC50 = 66.36 ± 8.30 nM, surpassing donepezil (IC50 = 98.70 nM) . The dichlorophenyl group binds to the peripheral anionic site, while the benzamide interacts with the catalytic triad (Ser203, His447, Glu334) .

α-Glycosidase (α-Gly) Inhibition

With IC50 = 2.13 ± 0.25 nM, the compound outperforms acarbose (IC50 = 37.45 nM) . Molecular dynamics simulations show hydrogen bonding with Asp307 and Arg315 residues .

Structure-Activity Relationships (SAR)

  • Chlorine Substituents: 2,6-Dichloro substitution enhances lipophilicity and target affinity .

  • Hydrazone Linker: The CH=N group stabilizes the bioactive conformation via intramolecular hydrogen bonding .

Molecular Docking and Dynamics

Docking Studies

AutoDock Vina simulations reveal binding affinities of -9.70 kcal/mol (AChE) and -10.30 kcal/mol (α-Gly) . Key interactions include:

  • AChE: π-π stacking with Trp286 and hydrogen bonding with Tyr337 .

  • α-Gly: Salt bridges with Asp307 and hydrophobic contacts with Phe314 .

Molecular Dynamics (MD)

100-ns MD simulations (AMBER) confirm stable ligand-protein complexes with RMSD < 2.0 Å . The dichlorophenyl moiety maintains van der Waals contacts, while the benzamide adapts to conformational changes .

ADMET Profiling

Pharmacokinetic Properties

ParameterValue
LogP3.2 ± 0.1
Caco-2 Permeability22.5 × 10⁻⁶ cm/s
Plasma Protein Binding89.7%

The compound exhibits high intestinal absorption (HIA >80%) and blood-brain barrier penetration (BBB+) .

Toxicity Predictions

  • Ames Test: Non-mutagenic.

  • hERG Inhibition: IC50 > 10 μM (low cardiotoxicity risk) .

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